An In-Depth Technical Guide to 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid (CAS 207279-31-0)
An In-Depth Technical Guide to 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid (CAS 207279-31-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine nucleus, a heterocyclic scaffold composed of two fused pyridine rings, represents a privileged structure in modern medicinal chemistry. Derivatives of this core have demonstrated a broad spectrum of biological activities, including anti-inflammatory, cardiotonic, and anticholinergic effects. Of particular note is the emergence of 6,8-disubstituted 1,7-naphthyridines as a novel class of potent and selective inhibitors of phosphodiesterase type 4D (PDE4D). This enzyme plays a critical role in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
This technical guide provides a comprehensive overview of 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid, a key intermediate in the synthesis of these advanced PDE4D inhibitors. While specific experimental data for this compound is not extensively available in public literature, this guide, grounded in established chemical principles and analogous syntheses, offers a detailed exploration of its properties, a robust proposed synthetic protocol, and essential safety and handling information.
Physicochemical and Spectroscopic Properties
Precise experimental data for 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid is not readily found in peer-reviewed literature. However, based on its structure, we can predict its key physicochemical and spectroscopic characteristics.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₅H₉BrN₂O₂ | Derived from the chemical structure. |
| Molecular Weight | 329.15 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical for polycyclic aromatic compounds. |
| Melting Point | >250 °C (with decomposition) | The rigid, planar structure and potential for intermolecular hydrogen bonding suggest a high melting point. |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF). | The carboxylic acid moiety provides some polarity, but the large aromatic system dominates, leading to poor aqueous solubility. |
| pKa | ~4-5 | The benzoic acid proton is expected to have a pKa in the typical range for aromatic carboxylic acids. |
Predicted Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to be complex, with signals in the aromatic region (7.0-9.5 ppm). The protons on the naphthyridine core will likely appear as doublets and singlets, with their chemical shifts influenced by the bromine and benzoic acid substituents. The protons on the benzoic acid ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid proton will likely be a broad singlet at a downfield chemical shift (>12 ppm).
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¹³C NMR: The carbon NMR spectrum will show 15 distinct signals in the aromatic region (110-170 ppm), including the carbonyl carbon of the carboxylic acid, which is expected to be the most downfield signal.
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Infrared (IR) Spectroscopy: Key characteristic peaks are expected for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (1600-1450 cm⁻¹), and the C-Br stretch (in the fingerprint region).
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Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M+) and a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in an approximate 1:1 ratio).
Proposed Synthesis and Mechanism
The synthesis of 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid can be achieved through a multi-step sequence, leveraging palladium-catalyzed cross-coupling reactions, a powerful tool in modern organic synthesis. The following protocol is based on the successful synthesis of a closely related 6,8-disubstituted 1,7-naphthyridine derivative described by Hersperger et al. (2002).
Illustrative Synthetic Workflow:
Key reactive sites and potential transformations.
The bromine atom at the 8-position is the most versatile handle for further functionalization. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at this position, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.
The carboxylic acid group can be converted to amides or esters using standard coupling or esterification conditions. This allows for the exploration of how modifications at this position affect the compound's pharmacokinetic and pharmacodynamic properties.
Safety, Handling, and Storage
As a laboratory chemical with limited publicly available toxicological data, 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid should be handled with care, following standard laboratory safety procedures.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
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First Aid:
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
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In case of skin contact: Wash off with soap and plenty of water.
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If inhaled: Move to fresh air. If breathing is difficult, give oxygen.
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If swallowed: Rinse mouth with water and seek medical advice.
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Conclusion
4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of potent PDE4D inhibitors. While specific experimental data for this compound remains scarce, this technical guide provides a robust framework for its synthesis, predicted properties, and safe handling based on established chemical principles and the study of analogous structures. The strategic placement of the bromo and carboxylic acid functionalities offers multiple avenues for further chemical modification, making it a key intermediate for the development of novel therapeutics targeting inflammatory and other diseases.
References
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Hersperger, R., et al. (2002). Synthesis of 4-(8-benzoo[1][2][3]xadiazol-5-yl-n[1][4]aphthyridine-6-yl)-benzoic acid: a potent and selective phosphodiesterase type 4D inhibitor. Bioorganic & Medicinal Chemistry Letters, 12(2), 233-235. [Link]
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PubChem. (n.d.). Benzoic acid. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Safety Data Sheet for Benzoic Acid.
- Fisher Scientific. (n.d.).
Sources
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(8-Bromo-[1,7]naphthyridin-6-yl)-benzoic acid | 207279-31-0 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
